1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene
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Overview
Description
1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene is an organic compound with the molecular formula C19H24O3 It is a derivative of benzene, characterized by the presence of ethoxy and butoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene typically involves the reaction of 1-ethoxy-4-bromobenzene with 4-(2-methylphenoxy)butanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the butoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The ethoxy and butoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Introduction of new functional groups such as nitro (NO2) or bromo (Br) groups.
Scientific Research Applications
1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Ethoxy-4-[4-(4-methylphenoxy)butoxy]benzene
- 1-[4-(4-ethylphenoxy)butoxy]-2-methoxy-4-methylbenzene
Comparison: 1-Ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene is unique due to the presence of the 2-methylphenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as distinct interactions with biological targets.
Properties
IUPAC Name |
1-ethoxy-4-[4-(2-methylphenoxy)butoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-3-20-17-10-12-18(13-11-17)21-14-6-7-15-22-19-9-5-4-8-16(19)2/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABGCPHCZWNQBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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